N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, such as nucleophilic substitution, elimination, or halogenation . The process of retrosynthetic analysis might be used to plan the synthesis, breaking down the target molecule into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors influencing the reactions, such as temperature, pressure, and the presence of catalysts, would be considered .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques used might include melting point determination, boiling point determination, and solubility testing .Scientific Research Applications
Synthesis and Characterization
Research on compounds with structural similarities often involves detailed synthesis and spectral characterization. For instance, the synthesis of various thiadiazole derivatives through methods such as oxidative dimerization of thioamides or reactions involving carboxamides and thiadiazoles has been extensively studied. These methods aim to produce compounds with precise structural features for further study or application. The characterization of these synthesized compounds typically involves complex spectral studies, confirming the structures through techniques like IR, NMR, and mass spectrometry (Zadorozhnii et al., 2019).
Potential Bioactivities
The structural components of the compound suggest potential bioactive properties. For instance, thiadiazole derivatives have been explored for their anticancer, antimicrobial, and antifungal activities. Research into these compounds often involves evaluating their efficacy against various cell lines or pathogens, determining their potential as therapeutic agents. For example, certain thiadiazole and carboxamide derivatives have demonstrated promising anticancer activities in vitro against a range of cancer cell lines, suggesting the potential therapeutic value of these compounds (Tiwari et al., 2017).
Applications in Material Science and Catalysis
Beyond bioactivities, compounds featuring thiadiazole, furan, and carboxamide functionalities are also investigated for their potential applications in material science and catalysis. For example, the development of bimetallic catalysts incorporating furan or thiadiazole derivatives for use in aqueous media synthesis of heterobiaryls points to the versatility of these compounds in facilitating chemical reactions (Bumagin et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-3-12-14(22-18-17-12)15(19)16-8-11-4-5-13(21-11)10-6-7-20-9-10/h4-7,9H,2-3,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASMLRHKEFJYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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